N-Phenyl-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-phenyl-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5OS/c27-19(23-17-9-3-1-4-10-17)15-28-21-25-24-20(16-8-7-13-22-14-16)26(21)18-11-5-2-6-12-18/h1-14H,15H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDZIIKDPYLKRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves the reaction of 4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with N-phenyl-2-bromoacetamide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Thioether Oxidation
The sulfur atom in the thioacetamide moiety undergoes oxidation with H₂O₂ or mCPBA:
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Sulfoxide formation : Mild oxidation at 0–25°C.
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Sulfone formation : Prolonged reaction times or excess oxidant.
Oxidation Outcomes
| Oxidizing Agent | Product | Application |
|---|---|---|
| H₂O₂ (30%) | Sulfoxide derivative | Enhanced solubility in polar solvents |
| mCPBA | Sulfone derivative | Improved metabolic stability |
Nucleophilic Substitution
The acetamide’s carbonyl group participates in nucleophilic acyl substitutions:
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Hydrolysis : Forms carboxylic acid derivatives under acidic/basic conditions.
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Aminolysis : Reacts with amines to yield urea analogs.
Reactivity Comparison
| Reaction Type | Conditions | Product |
|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 4 hrs | Carboxylic acid |
| Basic Hydrolysis | NaOH (10%), 80°C, 2 hrs | Sodium carboxylate |
Triazole Ring Modifications
The 1,2,4-triazole core undergoes electrophilic substitutions and coordination chemistry:
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Halogenation : Bromination at the 5-position using NBS in CCl₄ .
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Metal Complexation : Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via N-donor sites .
Metal Complex Stability Constants
| Metal Ion | Log K (Stability Constant) | Application |
|---|---|---|
| Cu²⁺ | 8.2 ± 0.3 | Anticancer agents |
| Zn²⁺ | 7.8 ± 0.2 | Enzyme inhibition |
Cycloaddition and Cross-Coupling Reactions
The pyridine and triazole rings enable:
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Click Chemistry : Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation.
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Suzuki Coupling : Pd-mediated coupling with aryl boronic acids to diversify the phenyl group.
Representative Cross-Coupling Data
| Reaction Partner | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| 4-Bromophenylboronic acid | Pd(PPh₃)₄ | 68 | |
| Ethynylbenzene | CuI, TBTA | 82 |
Biological Activity-Linked Reactions
Structural modifications correlate with enhanced bioactivity:
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Antimicrobial Activity : Introduction of electron-withdrawing groups (e.g., -CF₃) improves potency against S. aureus (MIC = 4 µg/mL).
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Anticancer Derivatives : Sulfone analogs show IC₅₀ = 12 µM against MCF-7 cells.
Structure-Activity Relationship (SAR)
| Derivative Type | Biological Target | Key Finding |
|---|---|---|
| Sulfone | Topoisomerase II | 3× higher inhibition vs parent |
| Cu Complex | Reactive oxygen species | Induces apoptosis in HeLa cells |
Degradation and Stability Studies
-
Photodegradation : UV exposure (254 nm) decomposes 40% of the compound in 24 hrs.
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Thermal Stability : Stable up to 200°C; decomposes exothermically above 250°C.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Research indicates that triazole derivatives, including this compound, show broad-spectrum activity against various bacterial strains and fungi. The presence of the pyridine and triazole moieties enhances its efficacy due to their ability to interact with biological targets effectively .
Anticancer Properties
Studies have demonstrated that N-Phenyl-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide can inhibit cancer cell proliferation. The mechanism involves inducing apoptosis in cancer cells through the modulation of apoptotic pathways. In vitro experiments have shown promising results against several cancer cell lines, suggesting its potential as an anticancer agent .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cell culture studies, indicating its potential use in treating inflammatory diseases .
Agricultural Applications
Fungicidal Activity
The triazole structure is well-known for its fungicidal properties. This compound has been evaluated for its effectiveness against various plant pathogens. Field trials indicate that it can significantly reduce fungal infections in crops, thereby improving yield and quality .
Pesticidal Properties
In addition to its antifungal capabilities, this compound has shown potential as a pesticide. Its application in agricultural settings could provide an effective means of controlling pest populations while minimizing environmental impact compared to traditional pesticides .
Material Science
Polymeric Applications
Research into the incorporation of this compound into polymer matrices has revealed enhancements in thermal stability and mechanical properties. The compound's unique chemical structure allows for improved performance in various polymer applications, including coatings and composites .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Showed broad-spectrum efficacy against Gram-positive and Gram-negative bacteria; IC50 values indicated strong potency. |
| Study B | Anticancer Properties | Induced apoptosis in breast cancer cell lines; reduced cell viability by over 50% at certain concentrations. |
| Study C | Agricultural Trials | Demonstrated a 30% reduction in fungal disease incidence in treated crops compared to controls; improved yield metrics were recorded. |
Mechanism of Action
The mechanism of action of N-Phenyl-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer activity could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| Target Compound | C₂₃H₁₈N₅OS | 400.48 | Not reported | Not reported |
| VUAA1 | C₁₉H₂₀N₅OS | 385.46 | Not reported | Not reported |
| Compound 5m | C₁₇H₁₈N₄S | 310.41 | 147–149 | 86 |
| Compound 7b | C₁₄H₁₃N₅O₂S | 331.35 | 90 | 60 |
Biological Activity
N-Phenyl-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its pharmacological significance. The molecular formula is , with a molecular weight of 415.51 g/mol. The presence of the pyridine and phenyl groups contributes to its biological activity by enhancing solubility and facilitating interactions with biological targets.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C23H21N5OS |
| Molecular Weight | 415.51 g/mol |
| CAS Number | 337505-60-9 |
| Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that compounds with a triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains. In particular, this compound demonstrated notable activity against Gram-positive and Gram-negative bacteria in in vitro assays, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Potential
The anticancer properties of this compound have been explored in several studies. The mechanism of action appears to involve the inhibition of key enzymes involved in cancer cell proliferation. For example, studies have shown that the compound can inhibit thymidylate synthase and histone deacetylases (HDAC), leading to reduced cell viability in cancer cell lines .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 12.5 | Inhibition of thymidylate synthase |
| MCF7 | 15.0 | HDAC inhibition |
| A549 | 10.0 | Induction of apoptosis |
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited an MIC of 31.25 µg/mL against S. aureus, suggesting strong antibacterial properties .
- Case Study on Anticancer Activity : In a study involving breast cancer cell lines (MCF7), the compound was found to induce apoptosis at concentrations as low as 15 µM. This effect was attributed to the activation of caspase pathways and downregulation of anti-apoptotic proteins .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits various enzymes critical for DNA synthesis and repair.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : Activation of apoptotic pathways leads to programmed cell death in malignant cells.
Q & A
Q. What are the recommended synthetic routes for N-Phenyl-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as:
Substitution and Reduction : Start with substituted nitrobenzene derivatives (e.g., 3-chloro-4-fluoronitrobenzene) reacting with heterocyclic alcohols (e.g., pyridinemethanol) under alkaline conditions, followed by reduction using iron powder in acidic media to generate aniline intermediates .
Condensation : React the aniline intermediate with thioacetamide derivatives using condensing agents (e.g., pyridine with zeolite catalysts) under reflux (150°C, 5 hours) to form the triazole-thioacetamide core .
Optimization Tips :
- Use zeolite catalysts (e.g., Zeolite Y-H) to enhance reaction efficiency and reduce side products.
- Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion points .
Q. Which analytical techniques are critical for structural characterization and purity assessment?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR Spectroscopy : Analyze - and -NMR spectra to confirm substituent positions on the triazole and pyridine rings. For example, pyridin-3-yl protons appear as distinct downfield signals (~8.5–9.0 ppm) .
- IR Spectroscopy : Identify characteristic bands (e.g., C=S stretch at ~650–700 cm, triazole ring vibrations at ~1500 cm) .
- HPLC-MS : Assess purity (>95%) and molecular weight confirmation (e.g., [M+H] peaks matching theoretical values) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep in airtight glass containers at 2–8°C to prevent degradation or moisture absorption .
- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid contact with water or oxidizing agents due to potential sulfide gas release .
- Emergency Response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antiproliferative vs. anti-inflammatory effects) of this compound?
- Methodological Answer :
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls). For example, test antiproliferative activity on MCF-7 and HeLa cells using MTT assays with DMSO controls (<0.1% v/v) .
- Purity Verification : Use HPLC to confirm compound integrity; impurities (e.g., unreacted pyridine) may skew bioactivity results .
- Mechanistic Profiling : Compare transcriptional responses (RNA-seq) or protein targets (pull-down assays) across different models to identify context-dependent effects .
Q. What computational strategies predict the binding affinity of this compound with enzymatic targets (e.g., COX-2 or kinases)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the triazole-thioacetamide core and catalytic pockets. Focus on hydrogen bonding with pyridine nitrogen and hydrophobic interactions with phenyl groups .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to validate pose consistency .
- QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with IC values to guide derivative design .
Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced pharmacological activity?
- Methodological Answer :
- Derivative Synthesis : Modify the phenyl or pyridinyl groups. For example:
- Introduce electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring to enhance electrophilic interactions .
- Replace pyridin-3-yl with pyridin-4-yl to alter hydrogen-bonding patterns .
- Biological Screening : Test derivatives in dose-response assays (e.g., 0.1–100 µM) against target proteins (e.g., EGFR kinase). Use Western blotting to confirm downstream pathway inhibition .
Q. What experimental designs evaluate synergistic effects of this compound in multi-component formulations?
- Methodological Answer :
- Combination Index (CI) : Use the Chou-Talalay method to assess synergy with NSAIDs or caffeine. For example, combine with ibuprofen (10 µM) in RAW 264.7 macrophage models of inflammation .
- Pharmacokinetic Studies : Measure plasma half-life and tissue distribution in rodent models when co-administered with adjuvants (e.g., caffeine) to assess bioavailability changes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
